molecular formula C99H162N16O48 B12367001 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)

Cat. No.: B12367001
M. Wt: 2344.4 g/mol
InChI Key: SDESPTXIMGVOAK-UHFFFAOYSA-N
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Description

2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a trivalent hapten, which means it can bind to antibodies but cannot elicit an immune response on its own. This compound is known for its ability to aggregate with monoclonal anti-2,4-DNP IgG (IgGDNP), making it useful in various scientific research applications .

Preparation Methods

The synthesis of 2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) involves multiple steps, including the conjugation of 2,4-dinitroaniline to a lysine derivative, followed by the attachment of the resulting compound to a trivalent scaffold. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) involves its ability to bind to specific antibodies, forming stable complexes. The molecular targets include monoclonal anti-2,4-DNP IgG antibodies, and the pathways involved include the aggregation of these antibodies into bicyclic trimers .

Comparison with Similar Compounds

2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is unique due to its trivalent structure, which allows it to form stable complexes with antibodies. Similar compounds include:

This compound’s trivalent nature makes it particularly useful in applications requiring strong and stable antibody binding.

Properties

Molecular Formula

C99H162N16O48

Molecular Weight

2344.4 g/mol

IUPAC Name

2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[1-carboxy-5-(2,4-dinitroanilino)pentyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-(2,4-dinitroanilino)hexanoic acid

InChI

InChI=1S/C99H162N16O48/c116-91(106-85(97(122)123)7-1-4-19-100-82-13-10-79(110(128)129)73-88(82)113(134)135)16-25-140-31-37-146-43-49-152-55-61-158-67-70-161-64-58-155-52-46-149-40-34-143-28-22-103-94(119)76-109(77-95(120)104-23-29-144-35-41-150-47-53-156-59-65-162-71-68-159-62-56-153-50-44-147-38-32-141-26-17-92(117)107-86(98(124)125)8-2-5-20-101-83-14-11-80(111(130)131)74-89(83)114(136)137)78-96(121)105-24-30-145-36-42-151-48-54-157-60-66-163-72-69-160-63-57-154-51-45-148-39-33-142-27-18-93(118)108-87(99(126)127)9-3-6-21-102-84-15-12-81(112(132)133)75-90(84)115(138)139/h10-15,73-75,85-87,100-102H,1-9,16-72,76-78H2,(H,103,119)(H,104,120)(H,105,121)(H,106,116)(H,107,117)(H,108,118)(H,122,123)(H,124,125)(H,126,127)

InChI Key

SDESPTXIMGVOAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CN(CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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